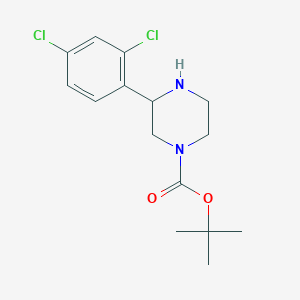
3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2,4-dichlorophenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid methyl ester
- 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid ethyl ester
- 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
Compared to similar compounds, 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester exhibits unique properties such as higher stability and better solubility in organic solvents. These characteristics make it a preferred choice for various research applications.
Propriétés
Formule moléculaire |
C15H20Cl2N2O2 |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
Clé InChI |
RMJRAHIFILWBBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
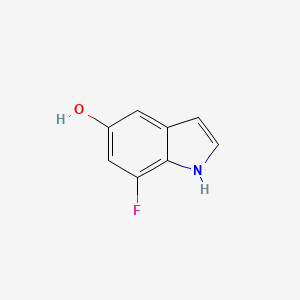
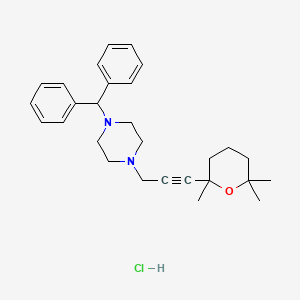
![Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate](/img/structure/B12638182.png)
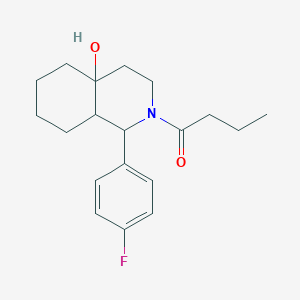
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)
![3-iodo-N-phenyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12638205.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine](/img/structure/B12638209.png)
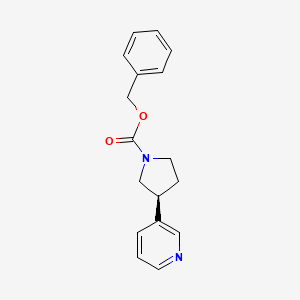
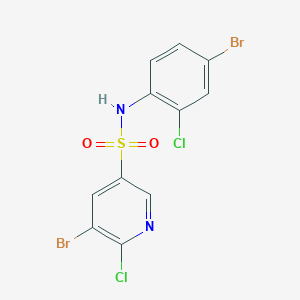
![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)

